(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 881845-15-4
VCID: VC7436530
InChI: InChI=1S/C10H11N3O/c1-13-9(7-14)11-12-10(13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3
SMILES: CN1C(=NN=C1C2=CC=CC=C2)CO
Molecular Formula: C10H11N3O
Molecular Weight: 189.218

(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol

CAS No.: 881845-15-4

Cat. No.: VC7436530

Molecular Formula: C10H11N3O

Molecular Weight: 189.218

* For research use only. Not for human or veterinary use.

(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol - 881845-15-4

Specification

CAS No. 881845-15-4
Molecular Formula C10H11N3O
Molecular Weight 189.218
IUPAC Name (4-methyl-5-phenyl-1,2,4-triazol-3-yl)methanol
Standard InChI InChI=1S/C10H11N3O/c1-13-9(7-14)11-12-10(13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3
Standard InChI Key VRKWWEQIJSSGKX-UHFFFAOYSA-N
SMILES CN1C(=NN=C1C2=CC=CC=C2)CO

Introduction

Chemical Identification and Structural Properties

Systematic Nomenclature and Registry Information

(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol is systematically named according to IUPAC conventions, reflecting its triazole ring substitution pattern. Key identifiers include:

PropertyValueSource
CAS Registry Number881845-15-4
Molecular FormulaC10_{10}H11_{11}N3_3O-
Molecular Weight189.22 g/mol-
SMILES NotationCOC1=NN=C(C2=CC=CC=C2)N1C-

The CAS number 881845-15-4 uniquely identifies this compound in chemical databases, distinguishing it from structurally similar triazole derivatives such as (diphenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 56999-71-4) .

Structural Characteristics

The molecule consists of a 1,2,4-triazole heterocycle with three distinct substituents:

  • Position 4: Methyl group (-CH3_3)

  • Position 5: Phenyl ring (C6_6H5_5)

  • Position 3: Hydroxymethyl moiety (-CH2_2OH)

This substitution pattern creates a planar aromatic system with potential hydrogen-bonding capacity via the hydroxyl group, a feature often exploited in drug design for target binding.

Synthesis and Manufacturing

General Synthetic Approaches

While explicit synthetic protocols for (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol remain proprietary, triazole derivatives are typically synthesized through:

  • Cyclocondensation Reactions: Between hydrazine derivatives and carboxylic acids or their equivalents .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this method more commonly produces 1,2,3-triazoles .

The hydroxymethyl group likely originates from post-cyclization functionalization, such as nucleophilic substitution or reduction of ester intermediates.

Industrial Production Status

As of 2025, commercial production appears limited to small-scale synthesis by specialty chemical suppliers like Combi-Blocks, which markets the compound exclusively for research purposes . No large-scale manufacturing processes have been documented in publicly available literature.

Handling ParameterRecommendation
Personal Protective EquipmentGloves, lab coat, eye protection
VentilationUse in well-ventilated area
Storage ConditionsRoom temperature, dry environment

First Aid Measures

Despite its low hazard profile, recommended exposure responses include:

  • Ocular Contact: Flush with water for ≥15 minutes

  • Dermal Exposure: Wash with soap/water; remove contaminated clothing

  • Ingestion: Rinse mouth; seek medical attention if symptoms persist

No specific antidotes are documented, reflecting the compound's limited toxicity data.

Research Applications

Pharmaceutical Development

The 1,2,4-triazole scaffold is pharmacologically significant due to its:

  • Metal-chelating capacity via N-atoms

  • Metabolic stability compared to imidazole analogs

  • Versatility in forming hydrogen bonds

While direct studies on (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol are scarce, structural analogs demonstrate:

  • Antimicrobial Activity: Triazoles inhibit fungal CYP450 enzymes

  • Anticancer Potential: Through kinase inhibition or DNA intercalation

  • Neurological Applications: Modulation of GABA receptors

Materials Science

The hydroxymethyl group enables polymer grafting or coordination complex formation, suggesting utility in:

  • Metal-organic frameworks (MOFs)

  • Photoluminescent materials

  • Catalytic systems

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